molecular formula C8H14FNO3 B148440 Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester CAS No. 133039-96-0

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Cat. No. B148440
M. Wt: 191.2 g/mol
InChI Key: SQNGSMRRZKRBOG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester, also known as 1-Fluoro-2-nitro-1-propene, is a chemical compound that has gained significant attention in scientific research due to its potential use in organic synthesis.

Mechanism Of Action

The mechanism of action of Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. However, the physiological effects of this compound on humans are not well understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester in lab experiments is its ability to undergo nucleophilic addition reactions, making it a versatile reagent in organic synthesis. However, its cytotoxicity and potential health hazards should be taken into consideration when handling this compound in the laboratory.

Future Directions

There are several future directions for research related to Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of this compound. Other potential areas of research include the synthesis of new derivatives of this compound and its use as a reagent in organic synthesis.
Conclusion:
Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester is a valuable compound in scientific research due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. While its cytotoxicity and potential health hazards should be taken into consideration, this compound has shown promise as a lead compound for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.

Synthesis Methods

The synthesis of Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester involves the reaction of 1-fluoro-2-nitropropene with tert-butyl carbamate. This reaction is typically carried out under mild conditions and yields the desired product in good yields. The purity and quality of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. Its unique chemical properties, such as its ability to undergo nucleophilic addition reactions, make it a valuable reagent in organic synthesis. Additionally, it has been shown to exhibit potent antitumor activity in vitro, making it a promising lead compound for the development of new anticancer drugs.

properties

CAS RN

133039-96-0

Product Name

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Molecular Formula

C8H14FNO3

Molecular Weight

191.2 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-fluoro-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H14FNO3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H,10,12)/t5-/m0/s1

InChI Key

SQNGSMRRZKRBOG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)F)NC(=O)OC(C)(C)C

SMILES

CC(C(=O)F)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)F)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

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